molecular formula C12H18ClN3O2S B1444505 4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane CAS No. 1316222-79-3

4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane

Cat. No.: B1444505
CAS No.: 1316222-79-3
M. Wt: 303.81 g/mol
InChI Key: KYBAIVGCADVCQB-UHFFFAOYSA-N
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Description

4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane is a chemical compound that belongs to the class of azepanes, which are seven-membered heterocyclic compounds containing nitrogen This compound is characterized by the presence of a chloropyridazinyl group and a methylsulfonyl group attached to the azepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloropyridazine and azepane derivatives.

    Formation of Intermediate: The 6-chloropyridazine is reacted with a suitable alkylating agent to form the intermediate 6-chloropyridazin-3-ylmethyl derivative.

    Sulfonylation: The intermediate is then subjected to sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloropyridazinyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced azepane derivatives.

    Substitution: Formation of substituted chloropyridazinyl derivatives.

Scientific Research Applications

4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane involves its interaction with specific molecular targets and pathways. The chloropyridazinyl group may interact with enzymes or receptors, leading to modulation of their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((6-Chloropyridazin-3-yl)methyl)morpholine
  • (6-Chloropyridazin-3-yl)methyl methanesulfonate

Uniqueness

4-((6-Chloropyridazin-3-yl)methyl)-1-(methylsulfonyl)azepane is unique due to its specific combination of a chloropyridazinyl group and a methylsulfonyl group attached to an azepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[(6-chloropyridazin-3-yl)methyl]-1-methylsulfonylazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3O2S/c1-19(17,18)16-7-2-3-10(6-8-16)9-11-4-5-12(13)15-14-11/h4-5,10H,2-3,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBAIVGCADVCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(CC1)CC2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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